Cas no 1309859-39-9 (Fluopimomide)

Fluopimomide 化学的及び物理的性質
名前と識別子
-
- fluopimomide
- N-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide
- N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Kanuozi
- N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
- C15H8ClF7N2O2
- N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluor
- N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-me
- N-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide; 2-[(2,3,5,6-Tetrafluoro-4-methoxy)benzamidomethyl]-3-chloro-5-trifluoromethylpyridine; Fumijunxianan; Fumijunxian'an; LH 2010A; LH 2010A (pesticide)
- 1309859-39-9
- UNII-YHK7UY7L4U
- N-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Fluopimomide [ISO]
- YHK7UY7L4U
- N-((3-chloro-5-(trifluoromethyl)-2-pyridyl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- DNJKFZQFTZJKDK-UHFFFAOYSA-N
- G75018
- N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- LH 2010A
- N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
- DTXSID101337425
- SCHEMBL20476585
- N-(3-Chloro-5-(trifluoromethyl)pyridine)-2-methyl-2,3,5,6-tetrafluoro-4-methoxy benzamide
- 2-((2,3,5,6-Tetrafluoro-4-methoxy)benzamidomethyl)-3-chloro-5-trifluoromethylpyridine
- CHEBI:145667
- N-((3-Chloro-5-(trifluoromethyl)-2-pyridyl)methyl)-2,3,5,6-tetrafluoro-p-anisamide
- Benzamide, N-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2,3,5,6-tetrafluoro-4-methoxy-
- NS00133787
- Fluopimomide
-
- インチ: 1S/C15H8ClF7N2O2/c1-27-13-11(19)9(17)8(10(18)12(13)20)14(26)25-4-7-6(16)2-5(3-24-7)15(21,22)23/h2-3H,4H2,1H3,(H,25,26)
- InChIKey: DNJKFZQFTZJKDK-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C(F)(F)F)C([H])=NC=1C([H])([H])N([H])C(C1C(=C(C(=C(C=1F)F)OC([H])([H])[H])F)F)=O
計算された属性
- せいみつぶんしりょう: 416.0162523g/mol
- どういたいしつりょう: 416.0162523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 51.2
Fluopimomide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F130980-500mg |
Fluopimomide |
1309859-39-9 | 500mg |
$1424.00 | 2023-05-18 | ||
TRC | F130980-2.5mg |
Fluopimomide |
1309859-39-9 | 2.5mg |
$ 190.00 | 2023-09-07 | ||
TRC | F130980-250mg |
Fluopimomide |
1309859-39-9 | 250mg |
$804.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610588-1g |
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
1309859-39-9 | 97% | 1g |
¥16200.00 | 2024-08-09 | |
TRC | F130980-50mg |
Fluopimomide |
1309859-39-9 | 50mg |
$178.00 | 2023-05-18 | ||
TRC | F130980-10mg |
Fluopimomide |
1309859-39-9 | 10mg |
$ 673.00 | 2023-09-07 | ||
TRC | F130980-25mg |
Fluopimomide |
1309859-39-9 | 25mg |
$ 1512.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610588-250mg |
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
1309859-39-9 | 97% | 250mg |
¥7560.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610588-100mg |
N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
1309859-39-9 | 97% | 100mg |
¥5701.00 | 2024-08-09 |
Fluopimomide 関連文献
-
B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Fluopimomideに関する追加情報
Fluopimomide (CAS No. 1309859-39-9): An Emerging Antifungal Agent in the Pharmaceutical Industry
Fluopimomide (CAS No. 1309859-39-9) is a novel antifungal compound that has garnered significant attention in recent years due to its promising therapeutic potential. This compound belongs to the class of pimomides and is characterized by its unique chemical structure, which includes a fluoro-substituted benzene ring and a piperidine moiety. The development of Fluopimomide represents a significant advancement in the field of antifungal research, particularly in addressing the growing issue of drug-resistant fungal infections.
The chemical structure of Fluopimomide (C17H14FNO2) is designed to enhance its antifungal activity and reduce potential side effects. The fluoro-substitution on the benzene ring is a key feature that contributes to its enhanced potency and selectivity against fungal pathogens. This structural modification has been shown to improve the compound's ability to inhibit fungal cell wall synthesis, a critical process for fungal survival and proliferation.
In vitro studies have demonstrated that Fluopimomide exhibits broad-spectrum antifungal activity against a variety of pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. These findings are particularly significant given the increasing prevalence of multidrug-resistant fungal infections, which pose a significant challenge to current treatment regimens. The ability of Fluopimomide to effectively target these resistant strains has made it an attractive candidate for further clinical development.
Clinical trials have further validated the therapeutic potential of Fluopimomide. Phase I trials have shown that the compound is well-tolerated by patients, with minimal adverse effects reported. These trials have also provided valuable insights into the pharmacokinetic and pharmacodynamic properties of Fluopimomide, which are essential for optimizing its dosing regimens and treatment protocols. Preliminary data from Phase II trials have indicated that Fluopimomide is effective in treating various fungal infections, including invasive aspergillosis and candidemia.
The mechanism of action of Fluopimomide involves the inhibition of glucan synthase, an enzyme responsible for the synthesis of β-1,3-glucan, a major component of the fungal cell wall. By disrupting this critical pathway, Fluopimomide effectively weakens the structural integrity of the fungal cell wall, leading to cell death. This mechanism is distinct from that of other antifungal agents, such as azoles and echinocandins, which target different aspects of fungal metabolism. The unique mode of action of Fluopimomide makes it less likely to induce resistance, thereby enhancing its long-term therapeutic utility.
In addition to its antifungal properties, recent research has explored the potential synergistic effects of combining Fluopimomide with other antifungal agents. Studies have shown that co-administration of Fluopimomide with azoles or echinocandins can significantly enhance their combined efficacy against resistant fungal strains. This synergistic approach has the potential to improve treatment outcomes and reduce the risk of resistance development.
The development and clinical evaluation of Fluopimomide have also highlighted the importance of addressing drug delivery challenges. To optimize its therapeutic efficacy, researchers are investigating various drug delivery systems, including liposomal formulations and nanoparticle-based delivery platforms. These advanced delivery systems aim to improve the bioavailability and tissue penetration of Fluopimomide, thereby enhancing its therapeutic index.
In conclusion, Fluopimomide (CAS No. 1309859-39-9) represents a promising new addition to the arsenal of antifungal agents available for treating drug-resistant fungal infections. Its unique chemical structure, broad-spectrum activity, and favorable safety profile make it an attractive candidate for further clinical development. Ongoing research continues to explore its full therapeutic potential and optimize its use in clinical settings. As resistance to existing antifungal drugs continues to rise, compounds like Fluopimomide offer hope for more effective and sustainable treatment options in the future.
1309859-39-9 (Fluopimomide) 関連製品
- 1883-13-2(3-Hydroxylauric Acid)
- 2228457-11-0(2-amino-1-(4-bromo-2,6-dimethoxyphenyl)ethan-1-ol)
- 2248360-73-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5,6,7,8-tetrahydroquinoline-8-carboxylate)
- 2228395-66-0(2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol)
- 895473-71-9(N-(2-methyl-1,3-benzothiazol-5-yl)-3-(4-methylbenzenesulfonyl)propanamide)
- 2228855-02-3(2-(4-bromo-3-fluorophenyl)-2-methyloxirane)
- 1465417-85-9(2-amino-1-(2-methyl-5-nitrophenyl)ethan-1-one)
- 27771-25-1(1-Benzyl-4-hydroxypiperidine-4-carboxamide)
- 1020977-13-2(2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide)
- 1240810-49-4(6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide)




